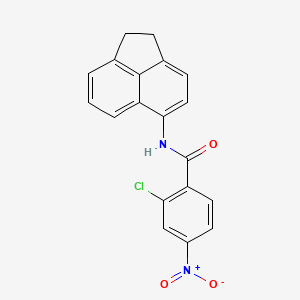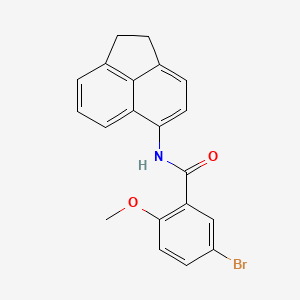
5-(5-chloro-2-methoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
Übersicht
Beschreibung
5-(5-chloro-2-methoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Commonly referred to as CMPT, this compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of CMPT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth, inflammation, and glucose metabolism. CMPT has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and cancer cell growth. It has also been shown to inhibit the activity of nuclear factor-kappa B, a signaling pathway involved in inflammation. In diabetes research, CMPT has been shown to activate AMP-activated protein kinase, a signaling pathway involved in glucose metabolism.
Biochemical and Physiological Effects
CMPT has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and improvement of glucose metabolism. In cancer research, CMPT has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell proliferation and migration. Inflammation plays a significant role in many diseases, and CMPT has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. In diabetes research, CMPT has been shown to improve insulin sensitivity and reduce blood glucose levels.
Vorteile Und Einschränkungen Für Laborexperimente
CMPT has several advantages for lab experiments, including its high purity, stability, and availability. It can be synthesized using various methods, and its properties can be optimized to suit specific research needs. However, CMPT also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations must be considered when designing and conducting lab experiments involving CMPT.
Zukünftige Richtungen
There are several future directions for research involving CMPT, including the optimization of its synthesis method, the exploration of its potential therapeutic applications in other diseases, and the investigation of its potential side effects. Additionally, the development of novel drug delivery systems for CMPT could enhance its efficacy and reduce its potential toxicity. Further studies are needed to fully understand the mechanism of action of CMPT and its potential for clinical use.
Conclusion
In conclusion, CMPT is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method has been optimized to yield high purity CMPT, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Future research is needed to fully understand the therapeutic potential of CMPT and its potential side effects.
Wissenschaftliche Forschungsanwendungen
CMPT has been studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-diabetic properties. In cancer research, CMPT has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. Inflammation plays a significant role in many diseases, and CMPT has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. In diabetes research, CMPT has been studied for its potential to improve insulin sensitivity and reduce blood glucose levels.
Eigenschaften
IUPAC Name |
(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3S/c1-3-6-16-13(17)12(20-14(16)18)8-9-7-10(15)4-5-11(9)19-2/h1,4-5,7-8H,6H2,2H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATIHYNRUBIDGB-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=C2C(=O)N(C(=O)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C=C/2\C(=O)N(C(=O)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-5-bromo-2-furamide](/img/structure/B3549462.png)
![methyl 4-{[({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B3549465.png)
![(3-{5-[(4-tert-butylbenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B3549477.png)
![ethyl {[5-(4-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B3549493.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3549498.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-benzenesulfonamide](/img/structure/B3549500.png)
![N~1~-(2,3-dichlorophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3549511.png)
![N-(diphenylmethyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3549520.png)
![N-(4-acetylphenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3549523.png)

![2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B3549532.png)
![4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3549545.png)
![4-bromo-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3549548.png)